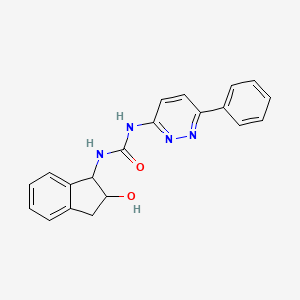
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea, also known as PHPS1, is a small molecule inhibitor that has shown potential in scientific research for its ability to selectively inhibit the activity of the protein phosphatase PHLPP1. This protein is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of PHLPP1 has been shown to have potential therapeutic benefits in various disease states, including cancer, diabetes, and cardiovascular disease.
Mécanisme D'action
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea selectively inhibits the activity of the protein phosphatase PHLPP1 by binding to a specific site on the protein. This inhibition leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. The specific mechanism of action of this compound is still being studied, but it is believed to involve the regulation of various downstream targets of PHLPP1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea in scientific research include its selectivity for PHLPP1 and its potential therapeutic applications in various disease states. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research involving 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea. These include further studies to understand its mechanism of action, studies to optimize its therapeutic potential in various disease states, and studies to develop more selective inhibitors of PHLPP1. Additionally, studies to evaluate the potential side effects and toxicity of this compound will be important for its potential clinical use.
Méthodes De Synthèse
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea involves a multi-step process that includes the reaction of 2-hydroxy-1-indanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 6-bromo-3-phenylpyridazine to form the desired product, this compound. The synthesis of this compound has been reported in several publications, including a 2010 article in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea has been shown to have potential therapeutic applications in various disease states, including cancer, diabetes, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Propriétés
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-17-12-14-8-4-5-9-15(14)19(17)22-20(26)21-18-11-10-16(23-24-18)13-6-2-1-3-7-13/h1-11,17,19,25H,12H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWIDFBKHISOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)

![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)
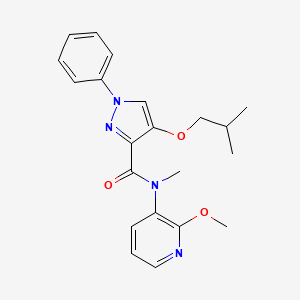
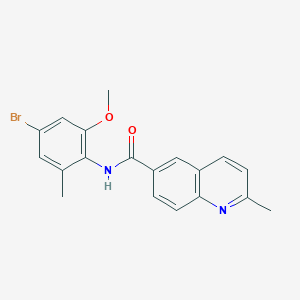

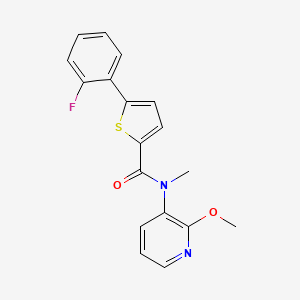
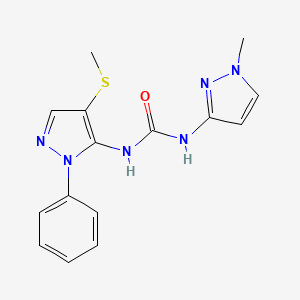
![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
